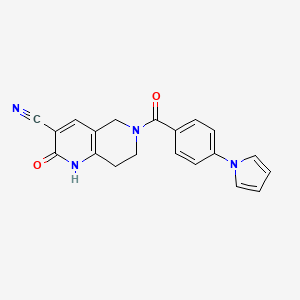
N-(2-(2-hydroxyethoxy)-2-(thiophen-3-yl)ethyl)-4-(trifluoromethoxy)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-(2-hydroxyethoxy)-2-(thiophen-3-yl)ethyl)-4-(trifluoromethoxy)benzamide, commonly known as TH-302, is a hypoxia-activated prodrug that has been developed for the treatment of various types of cancer. This compound has gained significant attention in the scientific community due to its unique mechanism of action and potential therapeutic benefits.
Mechanism of Action
TH-302 is a hypoxia-activated prodrug that is selectively activated in the hypoxic regions of tumors. Hypoxia is a common feature of solid tumors, and it is associated with poor prognosis and resistance to conventional cancer therapies. TH-302 is designed to exploit this unique feature of tumors by selectively targeting hypoxic regions and releasing its active form, bromo-isophosphoramide mustard (Br-IPM), in response to low oxygen levels.
Biochemical and Physiological Effects:
TH-302 exerts its anticancer effects by inducing DNA damage and cell death in tumor cells. The active form of TH-302, Br-IPM, is a potent alkylating agent that binds to DNA and causes DNA cross-linking, which leads to cell cycle arrest and apoptosis. TH-302 has also been shown to inhibit angiogenesis, the process by which new blood vessels are formed to supply nutrients to tumors.
Advantages and Limitations for Lab Experiments
TH-302 has several advantages for lab experiments, including its selective activation in hypoxic regions of tumors, its ability to induce DNA damage and cell death in tumor cells, and its potential to inhibit angiogenesis. However, TH-302 has some limitations, including its potential toxicity and the need for careful monitoring of oxygen levels during treatment.
Future Directions
Several future directions for TH-302 research include the development of new hypoxia-activated prodrugs with improved efficacy and safety profiles, the identification of biomarkers that can predict the response to TH-302 treatment, and the evaluation of TH-302 in combination with other cancer therapies. Additionally, further studies are needed to elucidate the mechanism of action of TH-302 and to determine its potential for use in other types of cancer.
Synthesis Methods
TH-302 is synthesized using a multistep process that involves the reaction of 4-(trifluoromethoxy)benzoyl chloride with 2-aminoethanol, followed by the reaction of the resulting intermediate with 3-thiophene ethanol. The final product is obtained by purification and isolation of the desired compound using standard techniques.
Scientific Research Applications
TH-302 has been extensively studied for its potential therapeutic benefits in the treatment of various types of cancer, including pancreatic, breast, lung, and colon cancer. Several preclinical and clinical studies have demonstrated the efficacy of this compound in inhibiting tumor growth and improving the overall survival of cancer patients.
properties
IUPAC Name |
N-[2-(2-hydroxyethoxy)-2-thiophen-3-ylethyl]-4-(trifluoromethoxy)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16F3NO4S/c17-16(18,19)24-13-3-1-11(2-4-13)15(22)20-9-14(23-7-6-21)12-5-8-25-10-12/h1-5,8,10,14,21H,6-7,9H2,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUNOZZSEGPNCHD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)NCC(C2=CSC=C2)OCCO)OC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16F3NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(2-hydroxyethoxy)-2-(thiophen-3-yl)ethyl)-4-(trifluoromethoxy)benzamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

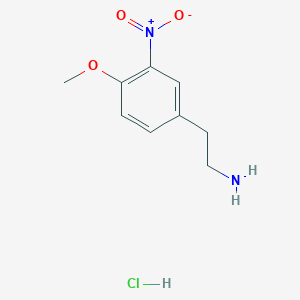
![2-fluoro-N-(2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2497003.png)
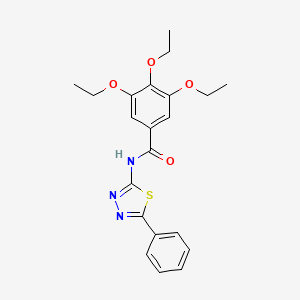

![[(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)carbamoyl]methyl 6-chloropyridine-3-carboxylate](/img/structure/B2497008.png)

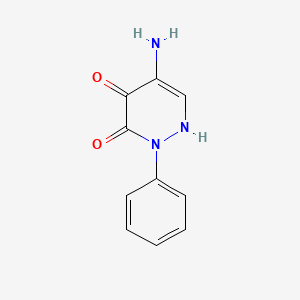
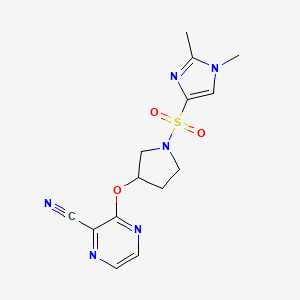
![4-[4-(5-Chloropyrimidin-2-yl)piperazin-1-yl]-6-cyclobutylpyrimidine](/img/structure/B2497012.png)
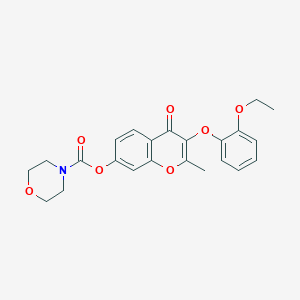
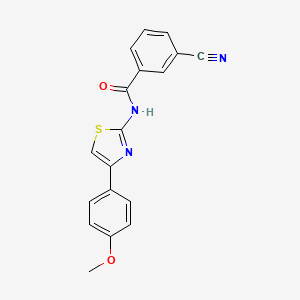

![2-{[4-amino-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,4-dichlorophenyl)acetamide](/img/structure/B2497020.png)
